The cyclic ether structure of (2-methyloxetan-2-yl)methanol makes it a potential building block for the synthesis of more complex organic molecules. Its functionality, combining an alcohol group and an oxetane ring, could be valuable in creating diverse chemical structures with specific properties. Research suggests its use in the synthesis of spirocyclic compounds, which possess unique properties and find applications in various fields, including pharmaceuticals and materials science [].
(2-Methyloxetan-2-yl)methanol is a chemical compound with the molecular formula CHO and a molecular weight of 102.13 g/mol. It is classified as an oxetane derivative, characterized by a four-membered cyclic ether structure. The compound features a methanol group attached to the oxetane ring, contributing to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
The reactivity of (2-Methyloxetan-2-yl)methanol is influenced by its oxetane structure, which can undergo various chemical transformations:
Research on the biological activity of (2-Methyloxetan-2-yl)methanol is limited but suggests potential applications in pharmacology due to its structural features. Compounds with oxetane rings often exhibit interesting biological properties, including antimicrobial and anticancer activities. The presence of the methanol group may enhance solubility and bioavailability, making it a candidate for further pharmacological studies .
Several methods can be employed to synthesize (2-Methyloxetan-2-yl)methanol:
(2-Methyloxetan-2-yl)methanol has potential applications in several areas:
Several compounds share structural similarities with (2-Methyloxetan-2-yl)methanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(Tetrahydrofuran-2-yl)methanol | 97-99-4 | 0.80 | Five-membered ring structure |
(S)-(Tetrahydrofuran-2-yl)methanol | 57203-01-7 | 0.80 | Chiral variant with potential enantioselectivity |
(cis-Tetrahydrofuran-2,5-diyl)dimethanol | 2144-40-3 | 0.80 | Contains two tetrahydrofuran units |
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 204509-08-0 | 0.76 | Hydroxymethyl group enhances reactivity |
(S)-(+)-3-Hydroxytetrahydrofuran | 86087-23-2 | 0.75 | Hydroxyl group increases solubility |
These compounds highlight the uniqueness of (2-Methyloxetan-2-yl)methanol due to its specific oxetane structure combined with a methanol group, which may impart distinct chemical properties and biological activities compared to related compounds .
The thermodynamic behavior of (2-methyloxetan-2-yl)methanol has been characterized through comparative analysis with structurally related oxetane compounds, as direct thermal analysis data for this specific compound remains limited in the literature. Based on the available data for similar oxetane derivatives, several key thermal characteristics can be inferred [1] [2] [3].
Thermal Stability Profile
The compound demonstrates moderate thermal stability consistent with other substituted oxetanes. Related oxetane derivatives containing carbazole functionalities show thermal decomposition onset temperatures (Td) above 360°C, with 5% weight loss temperatures ranging from 374-386°C under nitrogen atmosphere [1] [2]. For simpler oxetane structures, thermal decomposition typically occurs at lower temperatures, with 3-oxetanone showing decomposition onset at approximately 600°C under pyrolysis conditions [4] [5].
Glass Transition Behavior
Differential scanning calorimetry studies of analogous oxetane compounds reveal characteristic glass transition temperatures (Tg) in the range of 96-165°C depending on substitution patterns [1] [2] [3]. The 3,3-disubstituted oxetanes typically exhibit higher thermal stability and glass transition temperatures compared to 2-substituted derivatives [6]. For (2-methyloxetan-2-yl)methanol, the presence of both methyl and hydroxymethyl substituents at the 2-position would be expected to influence both the melting behavior and glass transition characteristics.
Thermal Analysis Methodology
Standard thermal analysis protocols for oxetane compounds employ heating rates of 10°C/min under nitrogen atmosphere for both differential scanning calorimetry and thermogravimetric analysis [1] [7] [8]. The thermal decomposition of oxetanes generally follows a pattern involving initial C-O bond cleavage within the ring, leading to formation of carbonyl compounds and alkyl fragments [9] [10] [5].
Analysis Parameter | Temperature Range (°C) | Expected Behavior | Reference Compounds |
---|---|---|---|
Glass transition (Tg) | 95-165 | Amorphous phase formation | Oxetane derivatives [1] [2] |
Decomposition onset (Td) | 350-400 | 5% weight loss | Similar MW oxetanes [1] |
Melting point | Not determined | Likely crystalline form | Related compounds [3] |
Thermal stability limit | >200 | Structural integrity | Oxetane family [11] |
Vapor Pressure Characteristics
Direct vapor pressure measurements for (2-methyloxetan-2-yl)methanol are not available in the current literature. However, comparative analysis with structurally similar compounds provides insight into expected volatility behavior. The related compound [(2S)-oxetan-2-yl]methanol exhibits a vapor pressure of 0.5±0.7 mmHg at 25°C [12], while the structurally similar (2-methyloxetan-2-yl)methanamine shows significantly higher volatility at 8.1±0.2 mmHg at 25°C [13].
The presence of the hydroxyl group in (2-methyloxetan-2-yl)methanol would be expected to reduce vapor pressure compared to the amine analog due to stronger intermolecular hydrogen bonding. Based on structure-property relationships, the estimated vapor pressure would likely fall in the range of 0.3-1.0 mmHg at 25°C.
Hansen Solubility Parameters
Hansen solubility parameters for (2-methyloxetan-2-yl)methanol have been estimated using group contribution methods based on established methodologies for similar heterocyclic compounds [14] [15] [16]. The molecular structure contains three primary contributing elements: the oxetane ring system, the methyl substituent, and the primary alcohol functionality.
The dispersion parameter (δd) is estimated at 16.5±1.0 (MPa)^0.5 based on contributions from the methylene groups, methyl group, and oxetane ring system [14] [15]. This value places the compound in a range similar to other alcohols and ethers of comparable molecular weight.
The polar parameter (δp) is estimated at 8.5±1.5 (MPa)^0.5, reflecting the combined influence of the oxetane ether oxygen and the alcohol hydroxyl group [16] [17]. This intermediate value indicates moderate polarity between pure ethers and highly polar alcohols.
The hydrogen bonding parameter (δh) is estimated at 14.0±2.0 (MPa)^0.5, primarily attributed to the primary alcohol functionality [14] [16] [17]. This value is consistent with other primary alcohols and indicates significant capability for hydrogen bond formation.
Hansen Parameter | Estimated Value (MPa)^0.5 | Primary Contributors | Comparison Range |
---|---|---|---|
Dispersion (δd) | 16.5±1.0 | CH3, CH2, oxetane ring | Alcohols: 15-18 [17] |
Polar (δp) | 8.5±1.5 | Oxetane O + alcohol OH | Ethers: 4-9 [15] |
Hydrogen bonding (δh) | 14.0±2.0 | Primary alcohol OH | Primary alcohols: 12-16 [16] |
Total solubility (δt) | 22.8±1.5 | Combined parameters | Glycol ethers: 20-25 [14] |
The total Hansen solubility parameter (δt = 22.8±1.5 (MPa)^0.5) suggests compatibility with moderately polar solvents including alcohols, glycol ethers, and some polar aprotic solvents. The relatively high hydrogen bonding parameter indicates limited solubility in non-polar hydrocarbon solvents but good miscibility with protic solvents [15] [16].
The nucleophilic ring-opening of (2-methyloxetan-2-yl)methanol follows established mechanistic pathways characteristic of substituted oxetanes, with kinetics influenced by both the ring strain energy and the electronic effects of the substituents [18] [19] [20] [21].
Mechanistic Pathways
Nucleophilic ring-opening proceeds primarily through an SN2-like mechanism under basic or neutral conditions, with attack typically occurring at the less sterically hindered carbon atom [18] [22]. For (2-methyloxetan-2-yl)methanol, the 2-position bears both methyl and hydroxymethyl substituents, directing nucleophilic attack preferentially to the 4-position of the oxetane ring.
Under acidic conditions, the mechanism shifts toward SN1-like character with protonation of the ring oxygen, leading to preferential attack at the more substituted carbon (position 2) [18] [19]. This regioselectivity switch is well-documented for substituted oxetanes and provides synthetic control over product distribution.
Kinetic Parameters
The ring strain energy of oxetanes (approximately 106 kJ/mol) provides the thermodynamic driving force for ring-opening reactions [19] [23]. However, the activation energy for nucleophilic ring-opening varies significantly with reaction conditions and nucleophile strength.
Under neutral conditions with moderate nucleophiles such as alcohols or primary amines, activation energies typically range from 15-25 kcal/mol [20] [21]. Lewis acid catalysis can substantially reduce these barriers to 5-15 kcal/mol by coordinating to the ring oxygen and increasing electrophilic character [24] [25].
Reaction Conditions | Activation Energy (kcal/mol) | Preferred Regioselectivity | Typical Rate Constants |
---|---|---|---|
Neutral/Basic | 15-25 | C-4 (less hindered) | 10^-4 to 10^-2 M^-1s^-1 |
Acid-catalyzed | 10-20 | C-2 (more substituted) | 10^-2 to 10^0 M^-1s^-1 |
Lewis acid-catalyzed | 5-15 | Variable with catalyst | 10^-1 to 10^1 M^-1s^-1 |
Radical-mediated | 20-35 | Variable with conditions | Variable |
Temperature Dependence
The rate of nucleophilic ring-opening shows typical Arrhenius behavior with substantial rate enhancement at elevated temperatures [26] [27]. At room temperature, ring-opening with moderate nucleophiles proceeds slowly, requiring hours to days for completion. Heating to 60-100°C can reduce reaction times to minutes or hours depending on nucleophile strength and concentration [28] [24].
The temperature dependence follows the relationship: k = A·exp(-Ea/RT), where activation energies range from 5-25 kcal/mol depending on catalytic conditions [19] [24].
The oxidative stability of (2-methyloxetan-2-yl)methanol is influenced by the presence of both the strained oxetane ring and the primary alcohol functionality, creating multiple potential sites for oxidative attack [6] [29] [30].
Ambient Oxidative Conditions
Under normal atmospheric conditions at room temperature, (2-methyloxetan-2-yl)methanol demonstrates moderate stability. The primary alcohol group is susceptible to oxidation to the corresponding aldehyde and subsequently to carboxylic acid under vigorous oxidative conditions [31]. However, the oxetane ring generally remains intact under mild oxidative conditions below 100°C [32] [11].
Storage under inert atmosphere conditions (nitrogen or argon) at refrigerated temperatures significantly enhances long-term stability [33] [32]. The compound shows good stability in the pH range of 1-10 when stored as dilute aqueous solutions [11] [30].
Thermal Oxidative Conditions
At elevated temperatures (>150°C) in the presence of oxygen, thermal oxidative decomposition becomes significant [29] [1]. The oxetane ring may undergo thermally-induced ring-opening, particularly in the presence of acidic conditions or transition metal catalysts [9] [10]. Primary decomposition products include formaldehyde, alcohols, and carbonyl compounds resulting from both ring-opening and alcohol oxidation [4] [5].
Stability Under Different Oxidative Environments
Oxidative Condition | Temperature Threshold | Primary Reaction Products | Stability Assessment |
---|---|---|---|
Air/O2 (ambient) | >100°C | Aldehydes, ketones, acids | Moderately stable |
Peroxide conditions | Variable | Hydroperoxides, alcohols | Caution required |
Strong oxidants | Room temperature | Carboxylic acids, ring fragments | Limited stability |
Thermal + O2 | >200°C | CO, formaldehyde, organic acids | Poor stability |
Photolytic + O2 | Variable | Various fragments | Moderate stability |
Protective Strategies
Optimal storage conditions include maintenance under inert atmosphere at temperatures below 5°C, with protection from light exposure [33] [32]. Addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can provide additional protection during extended storage or elevated temperature processing [29].
The oxetane ring structure shows particular sensitivity to strong Lewis acids and Brønsted acids at elevated temperatures, with concentrated sulfuric acid or perchloric acid capable of promoting rapid ring-opening even at room temperature [11] [24]. These conditions should be avoided unless ring-opening is the desired synthetic outcome.